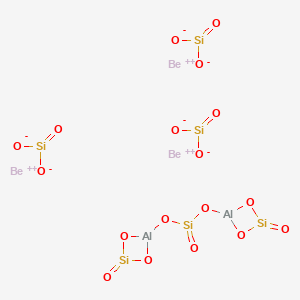
铅,双(乙酸根-κO)三羟基三-
描述
Lead, bis(acetato-kappaO)tetrahydroxytri-, also known as lead subacetate, is an inorganic compound with the chemical formula Pb(OAc)4(OH)3 . It is a white dense powder and is commonly referred to as lead tetraacetate.
Molecular Structure Analysis
The molecular formula of Lead, bis(acetato-kappaO)tetrahydroxytri- is C4H14O8Pb3 . The compound has a molecular weight of 812 g/mol . The InChI identifier is InChI=1S/2C2H4O2.4H2O.3Pb/c21-2 (3)4;;;;;;;/h21H3, (H,3,4);4*1H2;;;/q;;;;;;;;+2/p-2 .Physical And Chemical Properties Analysis
Lead, bis(acetato-kappaO)tetrahydroxytri- is a solid substance that appears as a white dense powder . It has a molecular weight of 812 g/mol . The solubility of this compound in cold water is 62.5 mg/mL .科学研究应用
Food and Beverage Analysis
Summary of the Application
Lead Subacetate is used in the analysis of sugar content in food and beverages . It is a reagent that reacts with the sugars present in the sample, facilitating their detection and quantification.
Methods of Application
The exact procedure can vary depending on the specific type of analysis being performed. Generally, a sample of the food or beverage is prepared and treated with the Lead Subacetate reagent. The reaction between the reagent and the sugars in the sample produces a measurable change, which can be detected and quantified using various analytical techniques.
Synthesis of PbS Nanocrystals
Summary of the Application
Lead Subacetate is used in the synthesis of Lead Sulfide (PbS) nanocrystals . These nanocrystals have applications in various fields, including electronics and materials science.
Methods of Application
A hydrothermal method is used for synthesizing PbS nanocrystals . This involves a mixture of cationic and anionic surfactants sodium dodecyl sulfate (0.05 mmol, SDS) and cetyltrimethylammonium bromide (0.05 mmol, CTAB), and ethylenediaminetetraacetic acid (0.2 mmol, EDTA) as a chelating agent that diminishes the reactivity of lead ions in solution . The lead source within the method is Lead Subacetate .
Results or Outcomes
The outcome of this application is the successful synthesis of PbS nanocrystals . The exact properties of the nanocrystals, such as their size and shape, can vary depending on the specific conditions used in the synthesis .
Hydrolysis of Thiourea
Summary of the Application
Lead Subacetate is used in the hydrolysis of thiourea . This process is important in the synthesis of various compounds and materials.
Methods of Application
In a hydrothermal process, Lead Subacetate can be used as a lead source . The hydroxide in Lead Subacetate can either be neutralized by protons from EDTA or take part in the hydrolysis of thiourea .
Results or Outcomes
The outcome of this application is the successful hydrolysis of thiourea . The exact products of the reaction can vary depending on the specific conditions used in the process .
Phosphate Absorption
Summary of the Application
Research at the University of Saskatchewan has developed a bioplastic that can absorb phosphate from water and be used as fertilizer . Lead Subacetate is used in this process .
Methods of Application
The exact methods of application are not specified in the source . However, it is likely that Lead Subacetate is used in the synthesis or processing of the bioplastic.
Results or Outcomes
The outcome of this application is a bioplastic that can absorb phosphate from water . This has potential applications in agriculture, where the phosphate-absorbing bioplastic could be used as a slow-release fertilizer .
安全和危害
Lead, bis(acetato-kappaO)tetrahydroxytri- is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is advised to avoid any skin contact. Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
属性
InChI |
InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;;;+2/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMOTXWBZKTFY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14O8Pb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
8.1e+02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead subacetate is a white dense powder. (NTP, 1992), White solid; [Merck Index] Very soluble in water; [[Ullmann] | |
| Record name | LEAD SUBACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead subacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2542 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 200 °C | |
| Record name | LEAD SUBACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble, Soluble in ethanol, 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C | |
| Record name | LEAD SUBACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lead, bis(acetato-kappaO)tetrahydroxytri- | |
Color/Form |
White, heavy powder | |
CAS RN |
1335-32-6 | |
| Record name | LEAD SUBACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16223 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead, bis(acetato-.kappa.O)tetrahydroxytri- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead, bis(acetato-O)tetrahydroxytri- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD SUBACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75 °C | |
| Record name | LEAD SUBACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















